tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans
Description
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Properties
IUPAC Name |
[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5S/c1-13(2,3)18-12(15)14(4)10-6-8-11(9-7-10)19-20(5,16)17/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMAFTPQWVNDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-methyl-N-[(1R,4R)-4-(methanesulfonyloxy)cyclohexyl]carbamate, commonly referred to as M4, is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
- IUPAC Name : Tert-butyl N-methyl-N-[(1R,4R)-4-(methanesulfonyloxy)cyclohexyl]carbamate
- Chemical Formula : C13H25NO5S
- Molecular Weight : 307.41 g/mol
- CAS Number : 683269-95-6
- Purity : 97%
M4 exhibits several mechanisms that contribute to its biological activity:
- Inhibition of β-secretase : M4 acts as an inhibitor of β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides (Aβ). This action is crucial in preventing the aggregation of Aβ, which is associated with Alzheimer's disease .
- Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, M4 may enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .
- Reduction of Inflammatory Cytokines : In vitro studies indicate that M4 reduces levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers in astrocytes exposed to Aβ. This suggests a potential neuroprotective effect against inflammation-induced neuronal damage .
In Vitro Studies
In cell culture models, M4 demonstrated significant protective effects against Aβ-induced cytotoxicity:
- Cell Viability : Astrocytes treated with M4 showed improved cell viability (62.98 ± 4.92%) when co-treated with Aβ compared to untreated controls (43.78 ± 7.17%) .
- Cytokine Production : Treatment with M4 resulted in a decrease in TNF-α levels, although not statistically significant compared to controls .
In Vivo Studies
In animal models mimicking Alzheimer's disease:
- Scopolamine-Induced Model : M4 was evaluated for its ability to inhibit amyloidogenesis and alleviate cognitive deficits induced by scopolamine. While it showed some protective effects, these were not statistically significant when compared to established treatments like galantamine .
Case Studies and Research Findings
Recent research highlights the potential of M4 as a therapeutic agent:
- Astrocyte Protection : A study indicated that pre-treatment with M4 significantly reduced astrocyte death induced by Aβ toxicity, suggesting its role in neuroprotection .
- Oxidative Stress Reduction : In scopolamine-treated rats, M4 exhibited a reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, although it was less effective than galantamine .
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of this compound is in the development of pharmaceuticals. It serves as an intermediate in synthesizing various therapeutic agents, particularly those targeting neurological disorders.
- Case Study : Research has demonstrated that derivatives of this compound exhibit significant activity against certain types of cancer cells. For instance, modifications to the cyclohexane ring have led to compounds with improved selectivity and potency against tumor cells.
Biochemical Research
Tert-butyl N-methyl-N-[(1R,4R)-4-(methanesulfonyloxy)cyclohexyl]carbamate is also utilized in biochemical assays to study enzyme interactions and mechanisms.
- Case Study : A study published in a peer-reviewed journal highlighted its use as a probe to investigate the binding affinities of specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively inhibit enzyme activity, providing insights into potential therapeutic targets.
Agricultural Chemistry
The compound has potential applications in agricultural chemistry, particularly as a pesticide or herbicide formulation due to its ability to disrupt biological processes in pests.
- Case Study : Field trials have shown that formulations containing this compound can reduce pest populations significantly while maintaining safety for beneficial insects. This dual action makes it a candidate for environmentally friendly pest control solutions.
Data Tables
| Application Area | Description | Notable Insights |
|---|---|---|
| Pharmaceutical Development | Intermediate for drugs | Effective against cancer |
| Biochemical Research | Enzyme interaction studies | Inhibits specific enzymes |
| Agricultural Chemistry | Pesticide formulation | Reduces pest populations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
